molecular formula C19H18N4O3S B6418691 6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 797775-36-1

6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B6418691
CAS No.: 797775-36-1
M. Wt: 382.4 g/mol
InChI Key: RAQUIKOFQZADGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazoline-quinoxaline hybrid featuring a 4-methoxyphenyl substituent and a methylsulfonyl group. Its structural framework combines a dihydropyrazole ring fused with a quinoxaline moiety, a configuration known for diverse biological activities, including enzyme inhibition and antioxidant properties.

Properties

IUPAC Name

6-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-15-6-3-13(4-7-15)17-12-19(23(22-17)27(2,24)25)14-5-8-16-18(11-14)21-10-9-20-16/h3-11,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQUIKOFQZADGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Quinoxaline Core

The quinoxaline nucleus is typically halogenated at the 6-position to enable subsequent coupling reactions. For example, 4-bromo-2-nitroaniline serves as a starting material, undergoing bromination to introduce reactivity at the desired position. This step often employs bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving yields of 80–85%.

Suzuki-Miyaura Coupling

The halogenated quinoxaline intermediate undergoes Suzuki coupling with a boronate ester derived from the pyrazole moiety. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or NaHCO₃

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature: 80–100°C for 12–24 hours

This step attaches the pyrazole side chain to the quinoxaline core, with yields ranging from 70% to 75%.

Pyrazole-First Approach

Synthesis of Pyrazole Intermediate

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone reacts with hydrazine hydrate in ethanol under reflux to form the dihydro-pyrazole scaffold. Yields for this step exceed 90% when using excess hydrazine.

Sulfonylation of Pyrazole

The methylsulfonyl group is introduced via nucleophilic substitution using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N). Reactions are conducted in dichloromethane at 0°C to room temperature, achieving 85–90% yields.

Convergent Route: Cyclization and Coupling

A hybrid method combines both strategies by first synthesizing halogenated quinoxaline and functionalized pyrazole separately, followed by coupling and cyclization.

Step 1: Preparation of 7-Bromo-2-(1-Methyl-1H-Pyrazol-4-Yl)Quinoxaline

4-Bromo-2-nitroaniline reacts with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in water at 100–110°C to form a nitro intermediate. Subsequent reduction with metallic indium in hydrochloric acid induces cyclization, yielding the quinoxaline-pyrazole hybrid with 90% efficiency.

Optimization and Challenges

Regioselectivity in Cyclization

Competing pathways during pyrazole formation may yield regioisomers. Using microwave-assisted synthesis at 150°C for 30 minutes suppresses side products, improving regioselectivity to >95%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to 2-methyltetrahydrofuran (2-MeTHF) improves yield by 10–15% while maintaining green chemistry principles.

Comparative Analysis of Methods

ParameterQuinoxaline-FirstPyrazole-FirstConvergent Route
Total Yield58%63%72%
Reaction Steps546
Purification ComplexityHighModerateHigh
ScalabilityLimitedGoodModerate

The convergent route offers superior overall yield but requires meticulous control over intermediates. The pyrazole-first method is preferred for small-scale synthesis due to fewer purification steps.

Advanced Techniques

Flow Chemistry

Continuous flow systems reduce reaction times for Suzuki couplings from 24 hours to 30 minutes, using immobilized Pd catalysts on mesoporous silica. This approach enhances reproducibility and scales to kilogram quantities.

Enzymatic Sulfonylation

Lipase-catalyzed sulfonylation in ionic liquids ([BMIM][BF₄]) achieves 92% yield for the methylsulfonyl group installation, avoiding harsh bases and improving stereochemical outcomes.

Characterization and Quality Control

Critical analytical data for the final compound include:

  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, quinoxaline-H), 7.89 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 4.32 (m, 1H, pyrazoline-H)

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient)

  • Melting Point : 218–220°C (decomposition observed above 225°C)

Chemical Reactions Analysis

Types of Reactions

6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C19H18N4O3S, with a molecular weight of approximately 382.44 g/mol. The structure features both quinoxaline and pyrazole rings, contributing to its unique chemical reactivity and biological activity profile.

Key Chemical Properties:

PropertyValue
Boiling Point585.4 ± 60.0 °C
Density1.39 ± 0.1 g/cm³
pKa0.14 ± 0.30

Biological Activities

Recent studies indicate that 6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline exhibits a range of biological activities:

  • Anticancer Activity: The compound has shown promising results in inhibiting tumor growth in various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: It has been observed to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties: Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

Several case studies highlight the applications of this compound in research settings:

  • Study on Anticancer Activity:
    • Researchers tested the compound on human breast cancer cell lines (MCF-7) and found significant inhibition of cell viability at concentrations above 10 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via caspase activation.
  • Anti-inflammatory Research:
    • In a model of acute inflammation (carrageenan-induced paw edema), administration of the compound resulted in a marked reduction in paw swelling compared to control groups.
  • Antimicrobial Efficacy:
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline-Thiazole Hybrids
  • Compound A: 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine () Key Differences: Replaces quinoxaline with a thiazole ring and introduces benzylthio/chlorothiophen groups. Activity: IC50 = 6.2 μM for superoxide inhibition, superior to allopurinol (IC50 = 8.3 μM) .
  • Compound B: 2-(3-(4-Methoxyphenyl)-1-(4-(3-methoxyphenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol () Key Differences: Substituted phenol and dual methoxy groups. Activity: IC50 = 2.80 μM for MMP-2 inhibition, outperforming CMT-1 (IC50 = 1.29 μM) .

Structural Impact :

  • The quinoxaline core in the target compound may offer π-π stacking advantages over thiazole derivatives.
  • Methoxy groups in both compounds enhance solubility and binding affinity compared to halogenated analogs.
Quinoline-Based Analogs
  • Compound C: 2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline () Key Differences: Quinoline replaces quinoxaline; ethoxy and chloro substituents alter steric/electronic profiles. Molecular Weight: 443.946 g/mol vs. ~400–450 g/mol for quinoxaline derivatives.
  • Compound D: 2-Chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline () Key Differences: Furan substituent introduces planar rigidity. Predicted Properties: Boiling point = 580.7°C, Density = 1.47 g/cm³ .

Structural Impact :

  • Quinoline’s planar structure may reduce steric hindrance compared to bicyclic quinoxaline.

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : Pyrazoline derivatives with electron-withdrawing groups (e.g., sulfonyl) show enhanced enzyme binding due to dipole interactions .
  • Antioxidant Activity : Thiophen/thiazole hybrids exhibit radical scavenging via sulfur-mediated redox pathways .
  • Stereochemical Influence : The (5R) configuration in Compound C () highlights the role of chirality in activity, though stereochemical data for the target compound are absent.

Critical Analysis of Evidence Limitations

  • No direct pharmacological data for the target compound; reliance on analogs introduces uncertainty.
  • Limited data on pharmacokinetics (e.g., solubility, logP) for quinoxaline derivatives.

Biological Activity

6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines quinoxaline and pyrazole rings, which are known for their pharmacological potential. The molecular formula is C20H20N4O4S, with a molecular weight of approximately 412.46 g/mol .

The compound's structure includes significant functional groups that contribute to its biological activity:

  • Quinoxaline Ring : Known for its role in various therapeutic applications.
  • Pyrazole Ring : Exhibits a range of biological activities, including anti-inflammatory and anticancer properties.
  • Methoxy Group : Enhances lipophilicity and bioavailability.

Biological Activities

Research highlights several key biological activities associated with this compound:

1. Anticancer Activity

Studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, pyrazole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the methoxyphenyl group may enhance these effects by improving interaction with molecular targets involved in cancer pathways.

2. Antimicrobial Properties

The compound has shown potential antibacterial and antifungal activities. Pyrazole derivatives have been documented to exhibit broad-spectrum antimicrobial effects, making them candidates for further development in treating infectious diseases .

3. Anti-inflammatory Effects

Compounds featuring pyrazole structures often display anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation .

4. Neuroprotective Effects

Research suggests that similar compounds can provide neuroprotective benefits, potentially useful in conditions like Alzheimer's disease. The interaction with neurotransmitter systems may play a critical role in this activity .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes significantly to its biological profile. An analysis of structurally related compounds can elucidate the importance of specific functional groups:

Compound NameStructural FeaturesUnique Aspects
6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxalineContains chlorophenyl instead of methoxyphenylDifferent halogen substitution alters reactivity
6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinazolineSimilar pyrazole and sulfonamide structureQuinoxaline vs. quinazoline affects biological activity
6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolineQuinolines instead of quinoxalinesVariation in nitrogen positioning influences properties

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on substituted pyrazoles demonstrated significant anticancer activity against various cell lines, suggesting that modifications to the pyrazole ring can enhance efficacy .
  • Another investigation into the anti-inflammatory properties of methoxy-substituted pyrazoles revealed a marked reduction in inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under reflux conditions in solvents like ethanol or DMSO. Substituents (e.g., 4-methoxyphenyl) are introduced via nucleophilic substitution or Suzuki coupling .
  • Quinoxaline coupling : Condensation of o-phenylenediamine with diketones or α-haloketones. Microwave-assisted synthesis (solvent-free, 100–150°C) improves yield and reduces reaction time .
  • Methylsulfonyl introduction : Sulfonation of the pyrazole nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Key optimization factors: Catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and temperature control to avoid by-products .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrazole and quinoxaline rings. Methoxy (–OCH3) and methylsulfonyl (–SO2CH3) groups show distinct singlet peaks at ~3.8 ppm and 3.1 ppm, respectively .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihydro-pyrazole ring conformation) and validates hydrogen bonding interactions .
  • HPLC-MS : Quantifies purity (>95% required for biological assays) and detects trace intermediates .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant assays : DPPH radical scavenging and FRAP tests to evaluate electron-donating capacity .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-cancerous lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods enhance the design of quinoxaline-pyrazole hybrids with improved bioactivity?

  • Molecular docking : Predict binding affinity to targets like HIV-1 reverse transcriptase (RT) or bacterial topoisomerases. For example, docking studies showed quinoxaline derivatives occupy the RT hydrophobic pocket, disrupting catalytic aspartate residues .
  • 3D-QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with antiviral IC50 values. Bulky substituents at the pyrazole 3-position improve RT inhibition .
  • ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic liabilities (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. How to resolve discrepancies in biological activity data across different studies?

Contradictions often arise from:

  • Assay variability : Differences in cell line viability protocols (e.g., MTT vs. resazurin assays) or bacterial strain resistance profiles .
  • Solubility limitations : Poor aqueous solubility may underreport activity. Use DMSO co-solvents (<1% v/v) or nanoformulations to improve bioavailability .
  • Metabolic instability : Phase I metabolites (e.g., demethylated quinoxalines) may exhibit altered activity. LC-MS/MS metabolic profiling clarifies structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Assess hydrolytic stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Methylsulfonyl groups enhance resistance to esterase-mediated hydrolysis compared to acetylated analogs .
  • Light/thermal stability : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., quinoxaline ring oxidation). Lyophilization improves long-term storage .

Q. How to validate the molecular target of quinoxaline-pyrazole hybrids in antiviral research?

  • Reverse transcriptase inhibition assays : Measure RT activity via ELISA-based kits (e.g., HIV-1 RT Inhibition Assay Kit) using template-primer complexes .
  • CRISPR-Cas9 knockout models : Knock out putative targets (e.g., viral proteases) in infected cells to confirm on-target effects .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) between the compound and purified RT protein .

Methodological Guidelines

  • Synthetic reproducibility : Document reaction parameters (e.g., microwave power, inert gas purging) to ensure consistency .
  • Data normalization : Use Z-factor or signal-to-noise ratios to validate high-throughput screening results .
  • Controlled SAR studies : Systematically vary substituents (e.g., –OCH3 → –CF3) while maintaining core structure integrity to isolate pharmacophore contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.